Introduction: The Role of Phenylmethanesulfonyl Chloride in Modern Synthesis
Introduction: The Role of Phenylmethanesulfonyl Chloride in Modern Synthesis
An In-Depth Technical Guide to Phenylmethanesulfonyl Chloride for Advanced Research
A Note on Nomenclature: This guide focuses on phenylmethanesulfonyl chloride (CAS 1939-99-7), a widely used reagent in chemical synthesis. The requested topic, "phenylmethanesulfinyl chloride," is an exceptionally rare compound with limited available data, and it is often confused with its sulfonyl counterpart. Given the context of researchers, scientists, and drug development professionals, this guide details the properties and applications of the significantly more common and synthetically versatile phenylmethanesulfonyl chloride.
Phenylmethanesulfonyl chloride, commonly known as α-toluenesulfonyl chloride or benzylsulfonyl chloride, is a pivotal reagent in organic chemistry.[1][2][3] As an aliphatic sulfonyl chloride, its utility stems from the electrophilic nature of the sulfur atom, making it an excellent precursor for the formation of sulfonamides and sulfonate esters.[4][5] The benzylsulfonamide moiety is a key structural motif in a multitude of pharmacologically active compounds, valued for its ability to act as a stable, non-hydrolyzable mimic of a phosphate group and to participate in hydrogen bonding.[6] This guide provides a comprehensive overview of its chemical structure, physical properties, reactivity, and established protocols for its use, tailored for professionals in drug discovery and chemical development.
Chemical Structure and Physicochemical Properties
The molecular structure of phenylmethanesulfonyl chloride consists of a benzyl group (-CH₂C₆H₅) attached to a sulfonyl chloride (-SO₂Cl) functional group. The presence of the methylene bridge between the phenyl ring and the sulfonyl group differentiates its reactivity from aryl sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl).
Molecular Identifiers:
Physical and Chemical Data Summary
The properties of phenylmethanesulfonyl chloride are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid/powder | [2][7] |
| Melting Point | 92-94 °C | [1] |
| Purity | ≥95-99% (Typical commercial grades) | [3][8] |
| Molecular Weight | 190.65 g/mol | [2][3] |
| XLogP3 | 1.6 | [2] |
| Storage | Store under inert atmosphere at room temperature, away from moisture. | [8][9] |
Synthesis and Reactivity Profile
Synthesis
Industrially, phenylmethanesulfonyl chloride is prepared via the chlorination of compounds derived from toluene, such as toluenesulfonic acid, using standard chlorinating agents like thionyl chloride or phosphorus pentachloride under anhydrous conditions.[10]
Core Reactivity: The Electrophilic Sulfur Center
The central feature of phenylmethanesulfonyl chloride's reactivity is the highly electrophilic sulfur atom. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This reactivity makes it a prime candidate for nucleophilic substitution reactions.[4]
Reaction with Nucleophiles:
-
Amines: It reacts readily with primary and secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable sulfonamides. This is one of its most common applications in medicinal chemistry.[5][6]
-
Alcohols: In a similar fashion, it reacts with alcohols to yield sulfonate esters.
-
Water: The compound is hydrolytically unstable and reacts with water, and other protic solvents, to produce the corresponding phenylmethanesulfonic acid and hydrochloric acid.[10] This necessitates handling under anhydrous conditions.
The reaction with triethylamine in solvents like methylene chloride or ether can also lead to the formation of trans-stilbene, indicating the involvement of a "sulfene" intermediate under certain conditions.[1][11]
Experimental Protocols and Methodologies
General Protocol for Sulfonamide Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of a benzylsulfonamide from a primary or secondary amine, a cornerstone reaction in drug development for creating libraries of new chemical entities.
Materials:
-
Phenylmethanesulfonyl chloride (1.0 eq.)
-
Primary or Secondary Amine (1.0 eq.)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine, DIPEA) (1.1 - 1.5 eq.)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen, Argon), dissolve the amine (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary amine base (1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes.
-
In a separate flask, dissolve phenylmethanesulfonyl chloride (1.0 eq.) in a minimal amount of the anhydrous solvent.
-
Add the phenylmethanesulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization.
Workflow for Sulfonamide Synthesis
Caption: A standard workflow for the synthesis of sulfonamides.
Applications in Drug Development and Medicinal Chemistry
Phenylmethanesulfonyl chloride is a valuable reagent for synthesizing compounds with a wide range of biological activities. The resulting sulfonamide group is a key pharmacophore found in various approved drugs.[6]
-
Enzyme Inhibition: It is used to introduce the benzylsulfonyl group, which can target the active sites of enzymes. For example, it is a precursor for inhibitors of matrix metalloproteases (MMPs), which are implicated in cancer cell migration.[1]
-
Scaffold for Compound Libraries: Its reliable reactivity makes it an ideal building block for generating diverse libraries of compounds for high-throughput screening in the search for new drug leads.[6]
-
Biological Buffers: While less common, some sources note its use in the context of biological buffers.[7][8]
Safety, Handling, and Storage
Phenylmethanesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: It causes severe skin burns and eye damage.[2] Inhalation may lead to corrosive injuries to the respiratory tract.[2] It reacts with water to release toxic hydrogen chloride gas.[10]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][12]
-
Handling: Avoid generating dust. Use under an inert atmosphere. Keep away from water, alcohols, strong bases, and amines, except under controlled reaction conditions.[10][12]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area designated for corrosive materials.[12]
Spectroscopic Data Interpretation
Characterization of phenylmethanesulfonyl chloride and its products is typically achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum would characteristically show signals for the aromatic protons of the phenyl group (typically in the δ 7.2-7.5 ppm range) and a singlet for the methylene (-CH₂-) protons adjacent to the sulfonyl group.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons and the methylene carbon.
-
IR Spectroscopy: The infrared spectrum is distinguished by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1175 cm⁻¹).[2]
References
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Sigma-Aldrich. (n.d.). Phenylmethanesulfonyl chloride 98%. Retrieved from Sigma-Aldrich website.[1]
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Watson International. (n.d.). Phenylmethanesulfonyl chloride CAS 1939-99-7. Retrieved from Watson International website.[7]
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BLD Pharm. (n.d.). 1939-99-7|Phenylmethanesulfonyl chloride. Retrieved from BLD Pharm website.[9]
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ChemicalBook. (n.d.). alpha-Toluenesulfonyl chloride. Retrieved from a chemical information website.[10]
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Matrix Fine Chemicals. (n.d.). PHENYLMETHANESULFONYL CHLORIDE | CAS 1939-99-7. Retrieved from Matrix Fine Chemicals website.[13]
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EvitaChem. (n.d.). Buy Phenylethynesulfonyl chloride. Retrieved from EvitaChem website.[4]
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BenchChem. (2025). Comparative Reactivity Analysis of (2-Chlorophenyl)methanesulfonyl chloride for Drug Development. Retrieved from BenchChem website.[5]
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BenchChem. (2025). Technical Guide: (2-Chlorophenyl)methanesulfonyl chloride for Researchers and Drug Development Professionals. Retrieved from BenchChem website.[6]
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SD Fine-Chem Limited. (n.d.). PHENYLMETHANESULFONYL CHLORIDE. Retrieved from SDFine website.
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Fisher Scientific. (2023). SAFETY DATA SHEET - Phenylmethanesulfonyl fluoride. Retrieved from Fisher Scientific website.[12]
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Caming Pharmaceutical Ltd. (n.d.). Phenylmethanesulfonyl chloride CAS 1939-99-7. Retrieved from Caming Pharmaceutical website.[8]
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